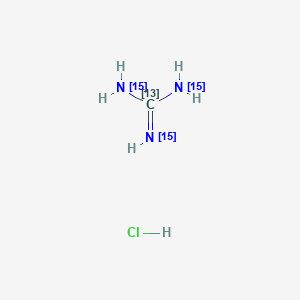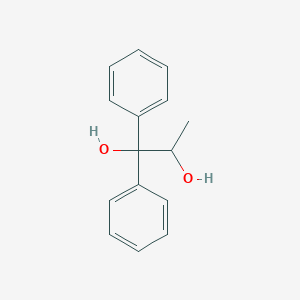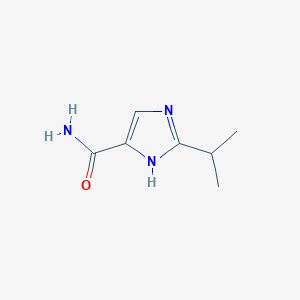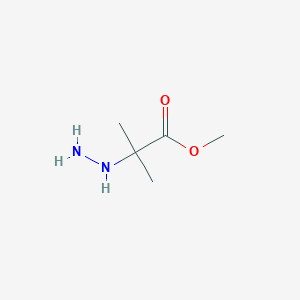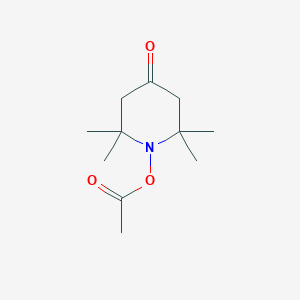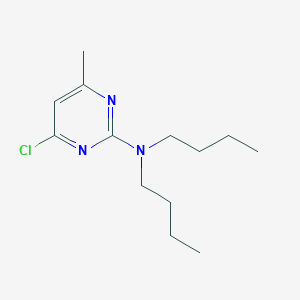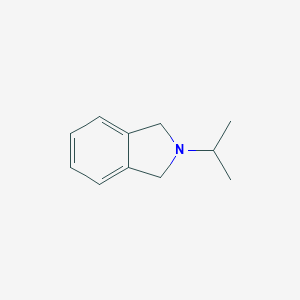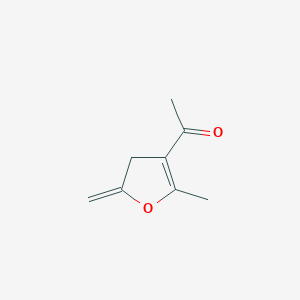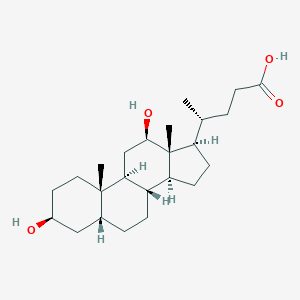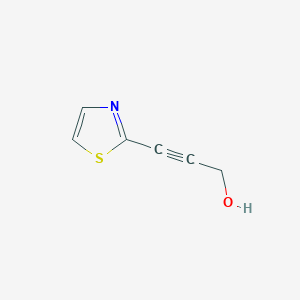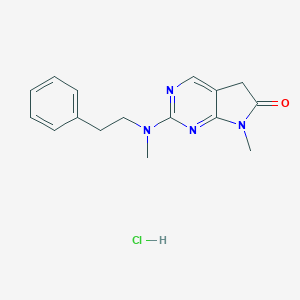![molecular formula C20H22N2O4 B056375 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- CAS No. 112885-38-8](/img/structure/B56375.png)
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also modulate neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, which are implicated in neurological disorders.
Biochemical and Physiological Effects:
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate neurotransmitter systems, which may improve cognitive function and alleviate symptoms of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- in lab experiments is its ability to exhibit various pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Additionally, it may be worthwhile to explore its potential as a treatment for other disorders, such as autoimmune diseases and cancer. Finally, further research may be needed to optimize its pharmacokinetic properties, such as bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-[[4-(phenylmethyl)-2-morpholinyl]methyl]amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
Propiedades
Número CAS |
112885-38-8 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]- |
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[(4-benzylmorpholin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c23-20(16-6-7-18-19(10-16)26-14-25-18)21-11-17-13-22(8-9-24-17)12-15-4-2-1-3-5-15/h1-7,10,17H,8-9,11-14H2,(H,21,23) |
Clave InChI |
IVZKKTRTNYEUJY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Sinónimos |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-(PHENYLMETHYL)-2-MORPHOLINYL]METHYL]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



